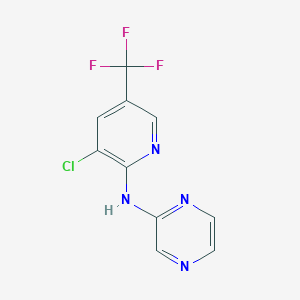

N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is an aminopyridine . It is a halogenated pyridine derivative and a fluorinated building block . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The major use of its derivatives is in the protection of crops from pests . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an amine group . The empirical formula is C6H2ClF4N .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.53 . It is a liquid with a refractive index of 1.433 . It has a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C . Its density is 1.524 g/mL at 25 °C .Applications De Recherche Scientifique

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including pyrazine-based compounds, have been explored for their versatility as synthetic intermediates and biological importance. These compounds are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and the synthesis process. Their medicinal applications are significant, with some N-oxide compounds showing anticancer, antibacterial, and anti-inflammatory activity. This underscores the potential of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrazines in Food Science

Pyrazines, a class of volatile heterocyclic nitrogen-containing compounds, contribute to the flavors in baked, roasted, and nutty foods. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is an essential pathway for synthesizing pyrazines during food processing. Control strategies for pyrazine generation highlight the complex relationship between desirable flavor development and the minimization of harmful by-products, offering insights into optimizing food processing techniques (Yu et al., 2021).

Pyranopyrimidine Core in Medicinal Chemistry

The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, are critical precursors in the medicinal and pharmaceutical industries due to their wide range of applicability and bioavailability. Their synthesis through one-pot multicomponent reactions using diversified hybrid catalysts underscores the importance of these compounds in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Spin Crossover Active Iron(II) Complexes

Spin crossover (SCO) active complexes of pyrazole-pyridine/pyrazine ligands illustrate the synthesis and magnetic properties of structurally characterized iron(II) complexes. These studies emphasize the role of crystallization methods and the nature of the final product, which can significantly impact the SCO properties of the materials, revealing the potential of these compounds in developing molecular switches for various applications (Olguín & Brooker, 2011).

Bioactive Pyrimidine Derivatives

Pyrimidine derivatives are highlighted for their exquisite sensing materials and biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the significant role of pyrimidine-based optical sensors in detecting various biological and chemical analytes (Jindal & Kaur, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Biochemical Pathways

Similar compounds have been used in the synthesis of novel molecules as inhibitors of certain enzymes, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have shown potential in the treatment of certain diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .

Propriétés

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZLYKDWGLHLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)

![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)